

SR1078: A Synthetic Agonist Modulating Transcriptional Regulation Through ROR α and ROR γ

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Compound of Interest

Compound Name: SR1078

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR1078 is a potent and selective synthetic agonist of the Retinoic Acid Receptor-related Orphan Receptors alpha (ROR α) and gamma (ROR γ). As members of the nuclear receptor superfamily, ROR α and ROR γ are key transcription factors involved in the regulation of a myriad of physiological processes, including metabolism, inflammation, and circadian rhythm. **SR1078** exerts its effects by directly binding to the ligand-binding domain of these receptors, inducing a conformational change that enhances their transcriptional activity. This guide provides a comprehensive overview of the role of **SR1078** in transcriptional regulation, detailing its mechanism of action, target genes, and the experimental methodologies used to elucidate its function.

Introduction

The Retinoic Acid Receptor-related Orphan Receptors (RORs) are a subfamily of nuclear receptors that play critical roles in a variety of physiological processes. ROR α is implicated in the regulation of cerebellar development, lipid metabolism, and the circadian clock, while ROR γ is essential for the development of Th17 cells and lymphoid tissues. Due to their involvement in numerous pathologies, including autoimmune diseases, metabolic syndrome, and cancer, RORs have emerged as promising therapeutic targets.

SR1078 is a synthetic small molecule that has been identified as a selective agonist for both ROR α and ROR γ .^{[1][2]} Unlike endogenous ligands, which are still under investigation, **SR1078** provides a powerful chemical tool to probe the function of these receptors and explore their therapeutic potential. This document serves as a technical guide to the transcriptional regulatory functions of **SR1078**, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Mechanism of Action

SR1078 functions as an agonist by directly binding to the ligand-binding domain (LBD) of ROR α and ROR γ .^[3] This interaction induces a conformational change in the receptor, which is thought to stabilize the active conformation, leading to the recruitment of coactivator proteins and subsequent activation of target gene transcription.^[3] **SR1078** has been shown to be selective for ROR α and ROR γ , with no significant activity observed at other related nuclear receptors such as FXR, LXR α , and LXR β .^{[3][4]}

Data Presentation: Quantitative Effects of SR1078

The following tables summarize the quantitative data regarding the effects of **SR1078** on gene expression and cellular processes from various published studies.

Table 1: In Vitro Efficacy of **SR1078** on Target Gene Expression

Cell Line	Target Gene	SR1078 Concentration	Fold Change in mRNA Expression	Reference
HepG2	FGF21	10 μ M	~3-fold increase	[4]
HepG2	G6Pase	10 μ M	~2-fold increase	[4]
SH-SY5Y	A2BP1	2-10 μ M	Dose-dependent increase	[3]
SH-SY5Y	CYP19A1	2-10 μ M	Dose-dependent increase	[3]
SH-SY5Y	NLGN1	2-10 μ M	Dose-dependent increase	[3]
SH-SY5Y	IPTR1	2-10 μ M	Dose-dependent increase	[3]

Table 2: In Vivo Efficacy of **SR1078**

Animal Model	Tissue	Target Gene	SR1078 Dosage	Fold Change in mRNA Expression	Reference
C57BL/6 Mice	Liver	FGF21	10 mg/kg (i.p.)	Significant increase	[4]
C57BL/6 Mice	Liver	G6Pase	10 mg/kg (i.p.)	Significant increase	[4]

Table 3: Pharmacokinetic and In Vitro Activity of **SR1078**

Parameter	Value	Conditions	Reference
EC50	3-5 μ M	For activation of ROR α target genes in SH-SY5Y cells	[3]
Plasma Concentration (Mouse)	3.6 μ M	1 hour after 10 mg/kg i.p. injection	[3][4]
Sustained Plasma Level (Mouse)	>800 nM	8 hours after a single 10 mg/kg i.p. injection	[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies investigating the effects of **SR1078**.

ROR α /y Cotransfection and Luciferase Reporter Assay

This assay is used to determine the ability of **SR1078** to activate ROR α - and RORy-mediated transcription.

Materials:

- HEK293 cells
- Expression plasmids for full-length ROR α or RORy
- Luciferase reporter plasmid containing a ROR response element (RORE) upstream of the luciferase gene (e.g., from the G6Pase or FGF21 promoter)[4]
- A control plasmid expressing Renilla luciferase for normalization
- Lipofectamine 2000 or other suitable transfection reagent
- **SR1078** stock solution (in DMSO)
- Dual-Luciferase® Reporter Assay System

- Luminometer

Protocol:

- Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
- Transfection: Cotransfect the cells with the ROR expression plasmid, the RORE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
- **SR1078** Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing **SR1078** at various concentrations (e.g., 0.1 to 10 μ M) or vehicle (DMSO).
- Incubation: Incubate the cells for an additional 24 hours.
- Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction by dividing the normalized luciferase activity of **SR1078**-treated cells by that of vehicle-treated cells.

Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression

This method is used to quantify the changes in mRNA levels of ROR target genes in response to **SR1078** treatment.

Materials:

- Cells (e.g., HepG2, SH-SY5Y) or tissues treated with **SR1078**
- TRIzol reagent or other RNA extraction kit
- Reverse transcriptase and associated reagents for cDNA synthesis

- SYBR Green or TaqMan qPCR master mix
- Gene-specific primers for target genes (e.g., G6Pase, FGF21) and a housekeeping gene (e.g., GAPDH, β -actin) for normalization
- Real-time PCR instrument

Protocol:

- RNA Extraction: Isolate total RNA from **SR1078**-treated and vehicle-treated cells or tissues using TRIzol reagent or a similar method.
- cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
- qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, gene-specific primers, and SYBR Green or TaqMan master mix.
- qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
- Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (Δ Ct). Calculate the fold change in gene expression using the $2^{-\Delta\Delta$ Ct method.^{[5][6]}

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays can be used to determine if **SR1078** treatment leads to the recruitment of ROR α or ROR γ to the promoter regions of its target genes.

Materials:

- Cells treated with **SR1078** or vehicle
- Formaldehyde for cross-linking
- Glycine to quench cross-linking

- Lysis buffers
- Sonicator or micrococcal nuclease for chromatin shearing
- Antibody specific for ROR α or ROR γ
- Protein A/G magnetic beads or agarose
- Wash buffers
- Elution buffer
- Proteinase K and RNase A
- DNA purification kit
- Primers for qPCR targeting the RORE in the promoter of a target gene

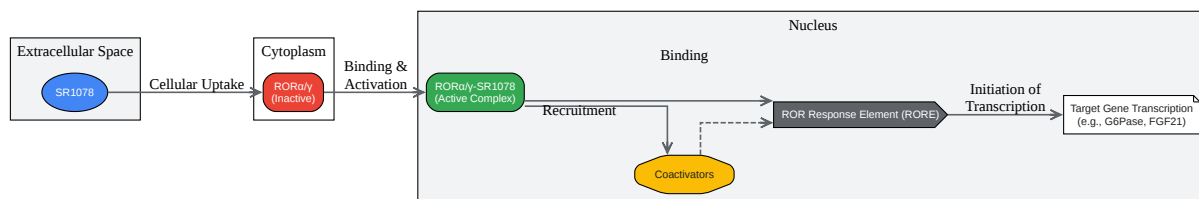
Protocol:

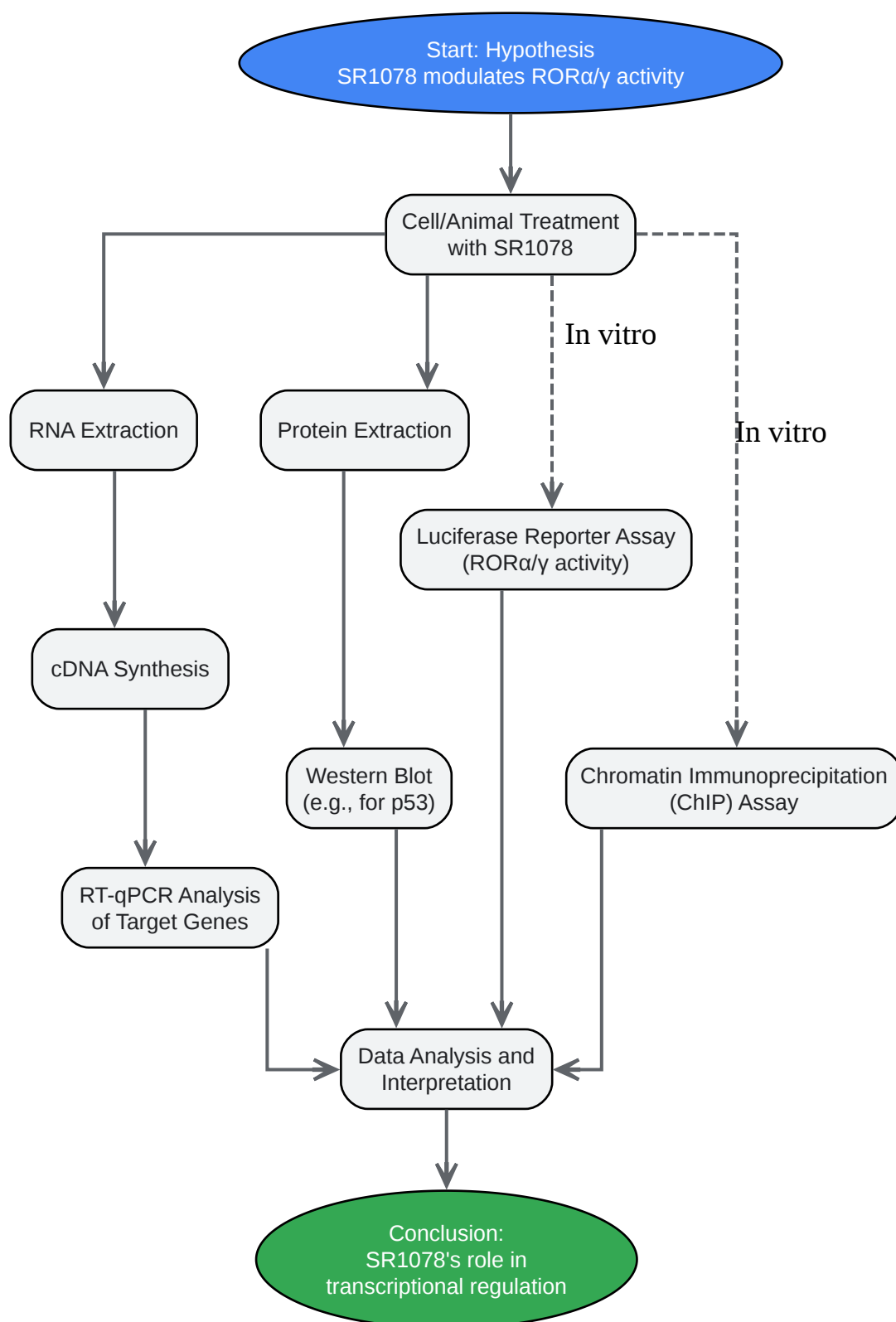
- Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[\[7\]](#)
- Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.[\[8\]](#)
- Immunoprecipitation: Incubate the sheared chromatin with an antibody against ROR α or ROR γ overnight.
- Immune Complex Capture: Capture the antibody-chromatin complexes using Protein A/G beads.[\[9\]](#)
- Washing: Wash the beads to remove non-specifically bound chromatin.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
- DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.

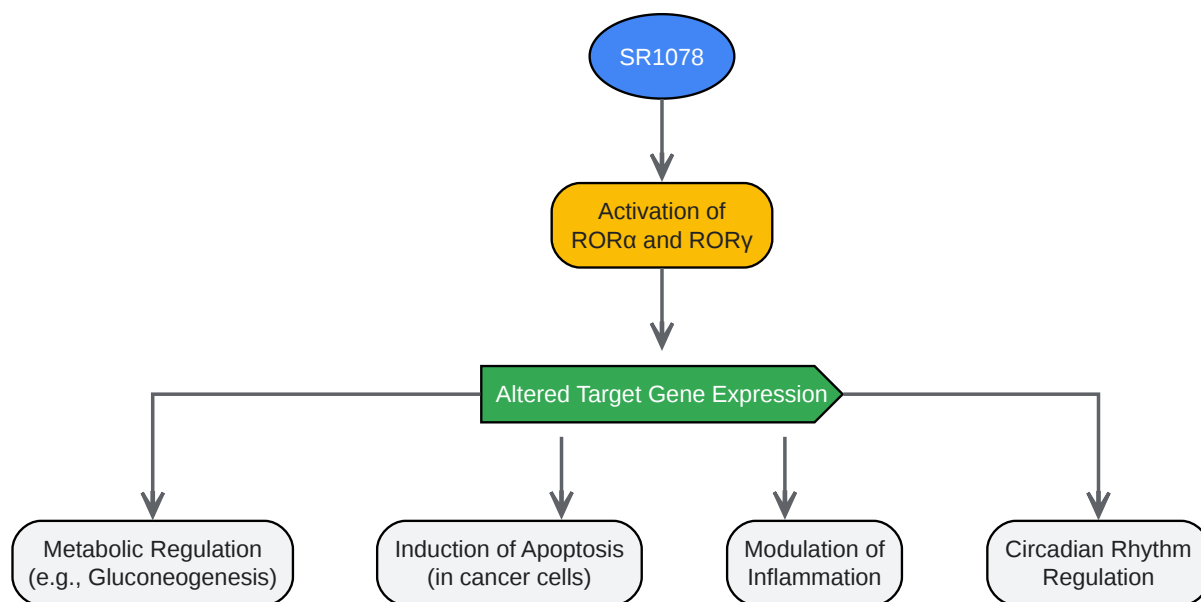
- qPCR Analysis: Perform qPCR using primers designed to amplify the RORE-containing region of the target gene promoter to quantify the amount of precipitated DNA. An increase in precipitated DNA in **SR1078**-treated cells compared to vehicle-treated cells indicates recruitment of the ROR to the gene promoter.

Mandatory Visualizations

Signaling Pathway of **SR1078**







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